

# Discovery of PF-07957472 antiviral compound

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-07957472 |           |
| Cat. No.:            | B15566791   | Get Quote |

An In-Depth Technical Guide to the Discovery of **PF-07957472**: A Potent SARS-CoV-2 PLpro Inhibitor

#### Introduction

The global health crisis instigated by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. While vaccines and initial antiviral agents targeting the RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro) have been pivotal, the emergence of viral variants and potential resistance necessitates the development of drugs with alternative mechanisms of action.[1][2] [3] The SARS-CoV-2 papain-like protease (PLpro), a cysteine protease essential for viral replication and a key player in suppressing the host's innate immune response, represents a prime therapeutic target.[4][5][6][7]

This technical guide details the discovery and preclinical development of **PF-07957472**, a potent, selective, and orally bioavailable inhibitor of SARS-CoV-2 PLpro developed by Pfizer.[1] [8] The discovery campaign, which successfully translated high in vitro potency into robust in vivo efficacy in a murine infection model, provides a compelling validation of PLpro as a druggable antiviral target.[1][2][5][9][10]

# **Discovery and Lead Optimization**

The development of **PF-07957472** was a rapid, machine learning-driven effort that began with known, moderately potent PLpro inhibitors.[1][2][3] The campaign focused on concurrently optimizing biochemical potency, cellular antiviral activity, and metabolic stability to identify a compound suitable for in vivo studies.



# Foundational & Exploratory

Check Availability & Pricing

The starting point for the optimization campaign was GRL0617, a non-covalent inhibitor identified for SARS-CoV-1 PLpro.[2] Through a data-driven strategy involving parallel medicinal chemistry libraries guided by machine learning predictions, researchers systematically improved the compound's properties.[5] A key breakthrough was the rigidification of the molecular scaffold by introducing a geminal-cyclopropyl group. This modification led to the lead compound, **PF-07957472**, which exhibited a threefold enhancement in both biochemical and cellular potencies and a significant reduction in metabolic clearance.[1][5][11]





Click to download full resolution via product page

Caption: Machine learning-driven discovery workflow for PF-07957472.



# **Quantitative Structure-Activity Relationship (SAR)**

The optimization process yielded a series of compounds with progressively enhanced characteristics. The table below summarizes the properties of the initial hit, an intermediate, and the final lead compound, **PF-07957472**.

| Compound                                 | Key Structural<br>Change            | PLpro Ki (nM) | Antiviral EC50<br>(nM, Vero E6) | Human<br>Hepatocyte<br>CLint,app<br>(µL/min/106<br>cells) |
|------------------------------------------|-------------------------------------|---------------|---------------------------------|-----------------------------------------------------------|
| GRL0617 (1)                              | Naphthalene<br>Core                 | 2,500         | 20,900                          | >139                                                      |
| Intermediate (3)                         | Methyl<br>Piperazine<br>addition    | 51            | 1,420                           | 114                                                       |
| PF-07957472 (4)                          | Geminal-<br>cyclopropyl<br>addition | 17            | 147                             | 45                                                        |
| Data compiled from references[1][2] [5]. |                                     |               |                                 |                                                           |

# **Mechanism of Action**

**PF-07957472** is a non-covalent, reversible inhibitor of the SARS-CoV-2 PLpro enzyme.[1][5] X-ray crystallography studies revealed that the compound binds in a pocket that overlaps with the substrate-binding site but does not extend to the catalytic triad active site.[1][5][11] This binding is stabilized by critical hydrogen bonds with the residues Asp164, Glu167, and Tyr264, and  $\pi$ -stacking interactions with Pro247, Pro248, and Tyr268.[1] By occupying this site, **PF-07957472** prevents PLpro from processing the viral polyprotein, a crucial step for generating functional viral replicase machinery, thereby halting viral replication.[4][5]





Click to download full resolution via product page

Caption: Inhibition of SARS-CoV-2 polyprotein processing by PF-07957472.

#### In Vitro Profile

**PF-07957472** demonstrated potent antiviral activity across multiple cell-based assays. Notably, its potency was significantly higher in primary human airway epithelial cells, a more physiologically relevant model of infection, compared to the commonly used Vero E6 cell line.

| Assay Type                                | Cell Line                             | Endpoint                   | EC50 (nM) |
|-------------------------------------------|---------------------------------------|----------------------------|-----------|
| Antiviral Activity                        | Vero E6 (Kidney epithelial)           | Cytopathic Effect<br>(CPE) | 147       |
| Antiviral Activity                        | dNHBE (Human<br>bronchial epithelial) | Viral RNA Reduction        | 13.9      |
| Data compiled from references[5][12][13]. |                                       |                            |           |

The compound was also profiled for selectivity and showed no significant off-target liabilities in safety panels, nor was it mutagenic or clastogenic in in vitro genetic toxicity studies.[1][3]

## **Preclinical Pharmacokinetics**



The pharmacokinetic (PK) properties of **PF-07957472** were evaluated in multiple preclinical species. The compound exhibited moderate plasma clearance and moderate oral bioavailability, supporting its potential for oral administration.[1][5]

| Species | Plasma Clearance<br>(CLp) (mL/min/kg) | Volume of<br>Distribution (Vdss)<br>(L/kg) | Oral Bioavailability<br>(F) (%) |
|---------|---------------------------------------|--------------------------------------------|---------------------------------|
| Mouse   | 30                                    | 5.3                                        | 49                              |
| Rat     | 15                                    | 4.3                                        | 36                              |
| Dog     | 7.9                                   | 6.5                                        | 37                              |
| Monkey  | 12                                    | 3.5                                        | 27                              |

Data compiled from reference[1]. All values are geometric means.

# **In Vivo Efficacy**

The antiviral efficacy of **PF-07957472** was confirmed in a mouse-adapted model of SARS-CoV-2 infection. Oral administration of the compound resulted in a dose-dependent reduction in viral load in the lungs and protected the animals from infection-induced body weight loss.[1][5] At a dose of 150 mg/kg administered twice daily (BID), viral levels in the lungs were reduced to the limit of detection in half of the treated mice four days post-infection.[1]



| Treatment Group                                             | Dose (mg/kg, BID) | Mean Lung Viral<br>Titer (log10<br>PFU/lung) | Body Weight<br>Change (%) |
|-------------------------------------------------------------|-------------------|----------------------------------------------|---------------------------|
| Vehicle                                                     | -                 | ~5.0                                         | ~ -10%                    |
| PF-07957472                                                 | 150               | < 2.0 (in 50% of mice)                       | ~ 0%                      |
| PF-07957472                                                 | 500               | Not specified                                | Protected from loss       |
| Data interpreted from figures and text in references[1][5]. |                   |                                              |                           |

# Experimental Protocols PLpro Biochemical Inhibition Assay (FRET-based)

- Principle: This assay measures the ability of a compound to inhibit the enzymatic cleavage of a fluorogenic substrate by recombinant SARS-CoV-2 PLpro.
- Methodology:
  - Recombinant SARS-CoV-2 PLpro enzyme is pre-incubated with serially diluted test compounds in an assay buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM TCEP).
  - The enzymatic reaction is initiated by adding a FRET-based substrate (e.g., a peptide sequence recognized by PLpro flanked by a fluorophore and a quencher).
  - As PLpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal.
  - Fluorescence is monitored over time using a plate reader.
  - The rate of reaction is calculated, and the concentration of compound required to inhibit 50% of the enzyme activity (IC50) is determined from dose-response curves. The inhibition constant (Ki) is then calculated from the IC50.[2]

# **Cellular Antiviral Assay (Cytopathic Effect)**



- Principle: This assay measures the ability of a compound to protect host cells from virusinduced cell death (cytopathic effect, CPE).[13]
- Methodology:
  - Host cells (e.g., Vero E6) are seeded in 96-well plates and incubated overnight.[13]
  - The following day, the cell culture medium is removed, and cells are treated with serially diluted test compounds.
  - Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
  - The plates are incubated for a period (e.g., 72 hours) to allow for viral replication and CPE development.[13]
  - Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP content as an indicator of viable cells.
  - The 50% effective concentration (EC50), the compound concentration that protects 50% of cells from CPE, is calculated from dose-response curves.

### **Metabolic Stability Assay**

- Principle: This assay evaluates the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic clearance.
- Methodology:
  - The test compound (e.g., PF-07957472) is incubated with a suspension of cryopreserved human hepatocytes at 37°C.[1][5]
  - Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
  - The reaction in the aliquots is quenched by adding a solvent like acetonitrile.
  - Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.



• The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (CLint,app).[1][5]

## Mouse-Adapted SARS-CoV-2 Infection Model

- Principle: This in vivo model is used to evaluate the efficacy of antiviral compounds in a living organism.
- Methodology:
  - Experimental animals (e.g., specific strains of mice) are intranasally infected with a mouse-adapted strain of SARS-CoV-2.[1]
  - Treatment with the test compound (e.g., PF-07957472, administered orally) or vehicle begins at a specified time relative to infection and continues for a defined duration (e.g., twice daily for 4 days).
  - Animal body weight and general health are monitored daily as indicators of disease progression.
  - At the end of the study (e.g., day 4 post-infection), animals are euthanized, and lung tissues are harvested.
  - The viral titer in the lung homogenate is quantified using a plaque assay or RT-qPCR to determine the reduction in viral load as a measure of compound efficacy.[1][5]

## Conclusion

The discovery of **PF-07957472** represents a significant achievement in the search for novel COVID-19 therapeutics. The use of a sophisticated, machine learning-integrated platform enabled the rapid optimization of a chemical scaffold to produce a lead compound with a desirable combination of high potency, selectivity, and oral bioavailability.[3] The robust efficacy demonstrated in a preclinical infection model validates that targeting the SARS-CoV-2 papain-like protease is an effective antiviral strategy.[5] **PF-07957472** serves as a critical tool compound for further investigation of PLpro biology and as a promising foundation for the development of next-generation antivirals against coronaviruses.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Machine-learning and structure-based discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. ingentium-kb4.s3.amazonaws.com [ingentium-kb4.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. intrepidalliance.org [intrepidalliance.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of orally bioavailable SARS-CoV-2 papain-like protease inhibitor as a potential treatment for COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery of PF-07957472 antiviral compound].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566791#discovery-of-pf-07957472-antiviral-compound]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com